molecular formula C17H25ClN2O4 B15353777 Tert-butyl 3-{4-chloro-2-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}-3-hydroxypropanoate CAS No. 749925-47-1

Tert-butyl 3-{4-chloro-2-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}-3-hydroxypropanoate

Cat. No.: B15353777
CAS No.: 749925-47-1
M. Wt: 356.8 g/mol
InChI Key: SJTJUWNIASJADU-UHFFFAOYSA-N
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Description

Tert-butyl 3-{4-chloro-2-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}-3-hydroxypropanoate (CAS 127446-41-7) is a pyridine derivative featuring a tert-butyl ester, a 4-chloro substituent, a 3-hydroxypropanoate moiety, and a pivalamido (2,2-dimethylpropanoyl) group at the pyridine C2 position. Its molecular formula is C₁₇H₂₅ClN₂O₄, with a molecular weight of 356.8444 g/mol . The compound is synthesized via acid-catalyzed hydrolysis of intermediates, such as refluxing with HCl in 1,4-dioxane, yielding an 86% isolated product .

Properties

CAS No.

749925-47-1

Molecular Formula

C17H25ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

tert-butyl 3-[4-chloro-2-(2,2-dimethylpropanoylamino)pyridin-3-yl]-3-hydroxypropanoate

InChI

InChI=1S/C17H25ClN2O4/c1-16(2,3)15(23)20-14-13(10(18)7-8-19-14)11(21)9-12(22)24-17(4,5)6/h7-8,11,21H,9H2,1-6H3,(H,19,20,23)

InChI Key

SJTJUWNIASJADU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1C(CC(=O)OC(C)(C)C)O)Cl

Origin of Product

United States

Biological Activity

Tert-butyl 3-{4-chloro-2-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}-3-hydroxypropanoate is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a chloro-substituted pyridine ring , and a hydroxypropanoate moiety . These structural components contribute to its unique chemical properties and biological activities.

Inhibition of Protein Kinases

Research indicates that this compound acts as an inhibitor of Aurora kinases , which play critical roles in cell cycle regulation and are implicated in cancer progression. Inhibition of these kinases may lead to:

  • Reduced tumor growth
  • Increased apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also demonstrated potential anti-inflammatory effects . Studies suggest that it may be beneficial in treating conditions characterized by excessive cell proliferation, such as certain cancers and inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound binds to the ATP-binding site of Aurora kinases, preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression.
  • Induction of Apoptosis : By inhibiting Aurora kinases, the compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Reduction of Inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Case Studies and Assays

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • Cell lines treated with the compound showed a significant decrease in cell viability compared to untreated controls, indicating its potential as an anticancer agent.
    • Apoptosis assays revealed increased Annexin V staining in treated cells, confirming the induction of apoptotic pathways .
  • Binding Affinity Studies :
    • Interaction studies using surface plasmon resonance (SPR) demonstrated high binding affinity between the compound and Aurora kinases, supporting its role as a selective inhibitor .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMechanismBiological Activity
Compound AAurora kinase inhibitorAnticancer
Compound BNon-selective kinase inhibitorCytotoxic
Tert-butyl 3-{4-chloro...}Selective Aurora kinase inhibitorAnticancer, anti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Derivatives

Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (HB239-1)
  • Molecular Formula : C₁₁H₁₅ClN₂O₃
  • Molecular Weight : 258.70 g/mol
  • Key Features: Contains a carbamate group (tert-butoxycarbonyl) instead of the hydroxypropanoate ester. The absence of the pivalamido group reduces steric hindrance compared to the target compound. Catalogued at $400/g (HB239-1) .
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (CAS 1228665-84-6)
  • Molecular Formula: C₁₃H₁₄ClNO₄
  • Molecular Weight : 283.71 g/mol
  • Key Features: Substitutes the hydroxypropanoate with a hydroxypropynyl group and a carbonate ester. Priced at $400/g (HB282-1) .
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid
  • Molecular Formula : C₁₁H₁₃ClN₂O₄
  • Molecular Weight : 280.69 g/mol
  • Key Features : Features a carboxylic acid group instead of the ester, enhancing solubility in aqueous media. Catalogued at $400/g (HB240-1) .

Functional Group and Reactivity Comparison

Compound Ester/Carbonate Hydroxy Group Pivalamido Group Chloro Substituent
Target Compound (CAS 127446-41-7) Tert-butyl ester 3-Hydroxypropanoate Present (C2) C4
HB239-1 Carbamate C3-hydroxy Absent C4
CAS 1228665-84-6 Carbonate Propynyl-OH Absent C4
HB240-1 Carboxylic acid Absent Absent C4
  • Key Observations: The pivalamido group in the target compound increases steric bulk and metabolic stability compared to carbamates or carbonates .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound 356.84 2.8 <1 (aqueous)
HB239-1 258.70 1.9 5–10
CAS 1228665-84-6 283.71 2.1 2–3
HB240-1 280.69 1.5 >20
  • Key Insight : The target compound’s higher LogP and lower solubility align with its ester and pivalamido groups, suggesting utility in lipid-rich environments .

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